

# JNK-IN-8 in Pancreatic Cancer Organoid Cultures: Application Notes and Protocols

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## Compound of Interest

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This document provides detailed application notes and protocols for the utilization of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinase (JNK), in three-dimensional (3D) pancreatic cancer organoid cultures. These protocols are designed to offer a comprehensive guide for researchers investigating JNK signaling in pancreatic ductal adenocarcinoma (PDAC) and evaluating the therapeutic potential of JNK inhibition.

## Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains a devastating disease with limited therapeutic options.<sup>[1][2][3]</sup> The c-Jun N-terminal kinase (JNK) signaling pathway is frequently activated in PDAC and plays a crucial role in tumor cell survival, proliferation, and resistance to chemotherapy.<sup>[4][5][6]</sup> JNK-IN-8 is a covalent, irreversible inhibitor of JNK1, JNK2, and JNK3, offering a highly specific tool to probe the function of this pathway and as a potential therapeutic agent.<sup>[1][7]</sup> Patient-derived organoids (PDOs) have emerged as a robust preclinical model that faithfully recapitulates the biology and therapeutic responses of individual patient tumors, making them an ideal platform for studying the effects of targeted inhibitors like JNK-IN-8.<sup>[1][8]</sup>

This guide details the establishment and maintenance of pancreatic cancer organoid cultures, protocols for JNK-IN-8 treatment, and methods for assessing the biological consequences, such as effects on cell viability and signaling pathways.

## Data Summary

The following tables summarize quantitative data from studies utilizing JNK-IN-8 in pancreatic cancer models.

Table 1: IC50 Values of JNK-IN-8 in Pancreatic Cancer Models

Model System	JNK-IN-8 IC50	Notes	Reference
JNK1	4.67 nM	In vitro kinase assay	[7]
JNK2	18.7 nM	In vitro kinase assay	[7]
JNK3	0.98 nM	In vitro kinase assay	[7]
AsPC-1 cells	~0.409 $\mu$ M	Cell viability assay	[9]
BxPC-3 cells	~0.220 $\mu$ M	Cell viability assay	[9]
MIA PaCa-2 cells	~0.071 $\mu$ M	Cell viability assay	[9]
PANC-1 cells	~0.066 $\mu$ M	Cell viability assay	[9]

Table 2: Effects of JNK-IN-8 on Pancreatic Cancer Organoid Viability

Organoid Line	Treatment	Concentration	Viability Assay	Outcome	Reference
P319-T1 (PDX-derived)	JNK-IN-8	1 $\mu$ M	CellTiter-Glo 3D	Modest effect alone	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
P319-T1 (PDX-derived)	FOLFOX	1 $\mu$ M	CellTiter-Glo 3D	Modest effect alone	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
P319-T1 (PDX-derived)	JNK-IN-8 + FOLFOX	1 $\mu$ M	CellTiter-Glo 3D	Strong synergistic growth inhibition	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
OR34782 (Patient-derived)	JNK-in-IX	Not specified	CellTiter-Glo 3D	Effective	<a href="#">[10]</a>
OR35095 (Patient-derived)	JNK-in-IX	Not specified	CellTiter-Glo 3D	Effective	<a href="#">[10]</a>

## Experimental Protocols

### Protocol 1: Establishment and Maintenance of Pancreatic Cancer Organoids

This protocol is adapted from established methods for generating patient-derived tumor organoids.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Surgical resections of human pancreatic tumors or patient-derived xenografts (PDX)
- DMEM+Glutamax
- Collagenase/Dispase

- Accutase
- ROCK Inhibitor (Y27632)
- Matrigel (Growth factor reduced)
- Organoid Culture Media (specific formulations may vary, refer to literature)
- 15 mL and 50 mL conical tubes
- Surgical scalpels
- Tissue strainer
- 12-well plates

Procedure:

- Tissue Processing:
  - Mince the tumor tissue into 0.5-1.0 mm fragments using a sterile surgical scalpel.[\[12\]](#)
  - Digest the minced tissue with Collagenase/Dispase solution for 1.5 hours at 37°C.[\[11\]](#)[\[12\]](#)
  - Filter the digested tissue slurry through a tissue strainer into a 50 mL conical tube.[\[11\]](#)
  - Centrifuge the cell suspension at 1500 rpm for 5 minutes and discard the supernatant.[\[11\]](#)
- Cell Plating:
  - Resuspend the cell pellet in Matrigel.
  - Plate 40-50  $\mu$ L domes of the Matrigel/cell suspension into a pre-warmed 12-well plate.[\[14\]](#)
  - Incubate at 37°C for 20-30 minutes to solidify the Matrigel.
  - Gently add 1 mL of organoid culture media supplemented with ROCK inhibitor to each well.

- Organoid Maintenance:
  - Change the culture media every 3-4 days.[\[12\]](#)
  - Passage the organoids every 1-2 weeks, depending on their growth rate. This involves disrupting the Matrigel domes, dissociating the organoids with Accutase, and re-plating them in fresh Matrigel at a 1:2 to 1:4 split ratio.[\[11\]](#)[\[12\]](#)

## Protocol 2: JNK-IN-8 Treatment of Pancreatic Cancer Organoids

### Materials:

- Established pancreatic cancer organoid cultures
- JNK-IN-8 (powder)
- DMSO
- Organoid culture media

### Procedure:

- Stock Solution Preparation:
  - Prepare a high-concentration stock solution of JNK-IN-8 in DMSO (e.g., 10 mM).[\[7\]](#) Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
- Treatment:
  - Twenty-four hours after seeding the organoids, prepare fresh culture media containing the desired final concentrations of JNK-IN-8. It is crucial to maintain a final DMSO concentration below 0.1% to avoid toxicity.[\[7\]](#)
  - For combination studies, prepare media containing JNK-IN-8 and the other therapeutic agent (e.g., FOLFOX).

- Carefully aspirate the old media from the organoid cultures and replace it with the treatment media.
- Treat the organoids for the desired duration (e.g., 5 days).[\[1\]](#)[\[8\]](#)

## Protocol 3: Organoid Viability Assay (CellTiter-Glo® 3D)

This assay quantifies ATP, an indicator of metabolically active cells.

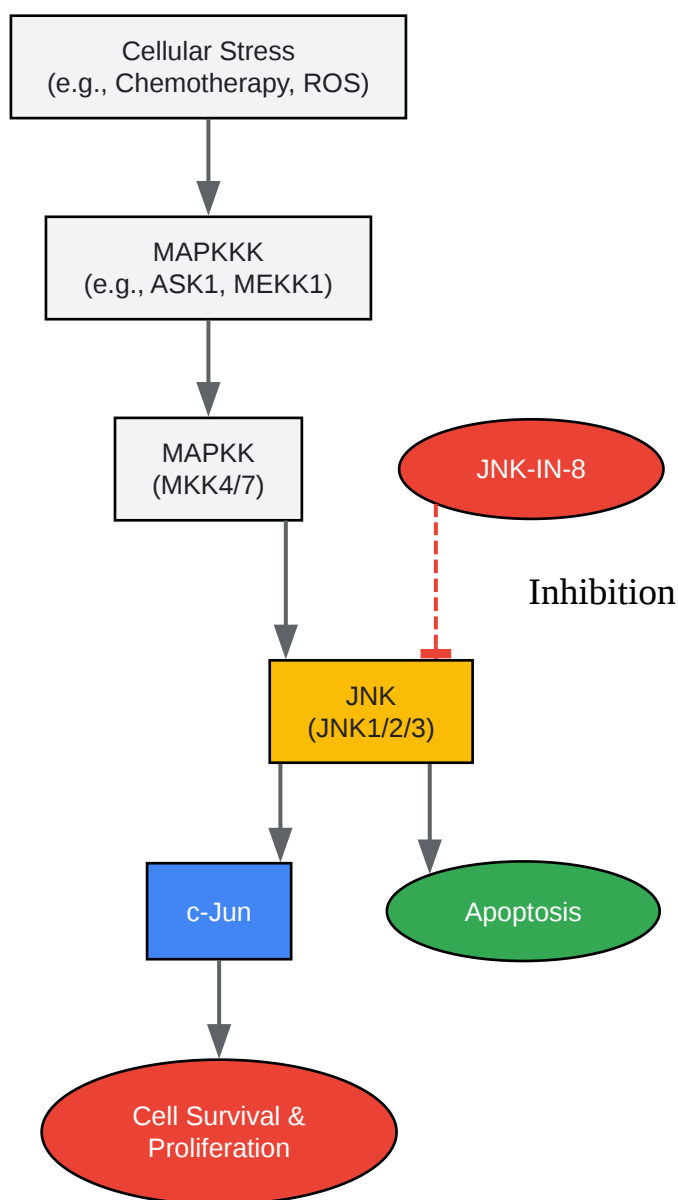
Materials:

- Treated pancreatic cancer organoid cultures in multi-well plates
- CellTiter-Glo® 3D Cell Viability Assay kit
- Plate reader capable of measuring luminescence

Procedure:

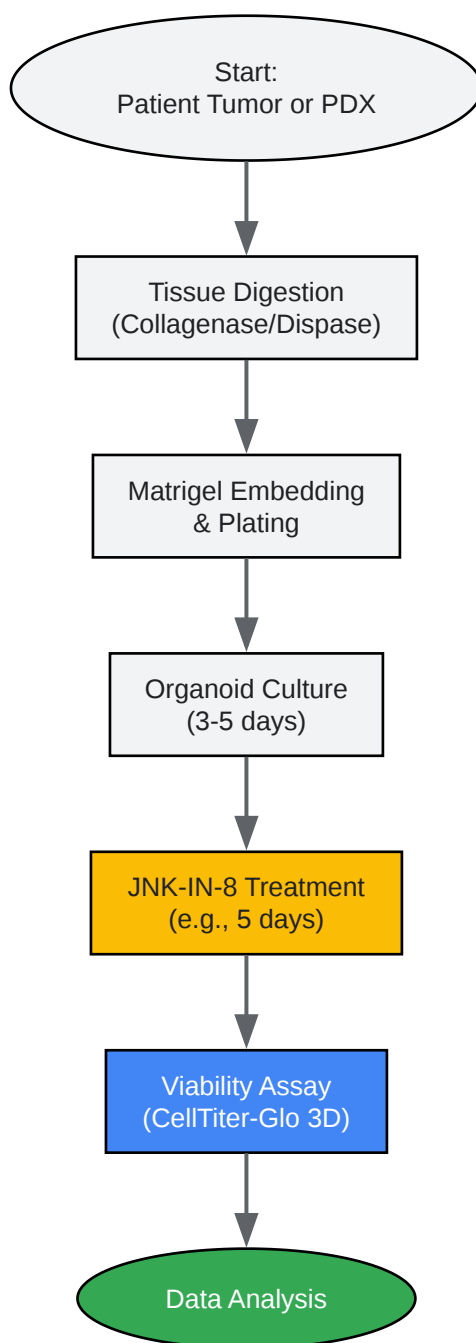
- Equilibrate the multi-well plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
- Record the luminescence using a plate reader.
- Normalize the data to vehicle-treated controls (e.g., DMSO).[\[1\]](#)[\[2\]](#)

## Visualizations



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Caption: Simplified JNK signaling pathway in pancreatic cancer.



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Caption: Experimental workflow for JNK-IN-8 treatment of pancreatic cancer organoids.

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